3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the bicyclic isoxazolidine family, characterized by a fused pyrrolo[3,4-d]isoxazole-dione core. Its structure includes a 4-(methylthio)phenyl group at position 3 and phenyl groups at positions 2 and 5 (CAS: 1005270-89-2, ).
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-30-19-14-12-16(13-15-19)21-20-22(29-26(21)18-10-6-3-7-11-18)24(28)25(23(20)27)17-8-4-2-5-9-17/h2-15,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMITTVSECNVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This step often involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine under acidic or basic conditions.
Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Phenyl Groups: Phenyl groups are usually introduced through Friedel-Crafts acylation or alkylation reactions.
Methylthio Substitution: The methylthio group can be incorporated using a thiolation reaction, where a suitable thiol reagent reacts with an aryl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the isoxazole ring, potentially yielding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or various electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the isoxazole ring is particularly interesting due to its bioisosteric properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the dihydro-2H-pyrrolo[3,4-d]isoxazole-dione scaffold but differing in substituents at positions 2, 3, and 3. Key structural and functional differences are summarized below:
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations:
Substituent Effects on Reactivity :
- The target compound’s 4-(methylthio)phenyl group provides moderate electron donation compared to electron-withdrawing groups (e.g., -Cl in 20a or -CF₃ in 2e), which may reduce electrophilic reactivity but improve metabolic stability .
- Styryl derivatives (e.g., 2c) exhibit extended conjugation, making them candidates for materials science applications .
Stereochemical Considerations: Configurational isomers (e.g., cis-2a vs. trans-2a in ) demonstrate divergent physical properties.
Synthetic Efficiency: Yields for analogs range from 33% (21b, ) to higher efficiencies in optimized protocols.
Biological Activity
The compound 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrroloisoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, synthesizing the available literature to provide a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 330.41 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
Research indicates that compounds within the pyrroloisoxazole class exhibit a range of biological activities including:
- Antimicrobial Activity : Several derivatives have shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated that modifications in the phenyl substituents can enhance antimicrobial efficacy.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and lung cancer cell lines.
- Anti-inflammatory Effects : Some studies have reported that pyrroloisoxazoles can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the compound's lipophilicity and biological activity.
- Dihydroisoxazole Core : The isoxazole ring contributes to the overall stability and reactivity of the compound, impacting its interaction with biological targets.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several pyrroloisoxazole derivatives against common pathogens. The compound exhibited significant activity against Staphylococcus aureus with an IC50 value of 0.45 µM, indicating strong potential for development as an antibiotic agent.
- Cancer Cell Proliferation Inhibition : Research focused on the effects of this compound on MCF-7 breast cancer cells showed that it induced apoptosis at concentrations above 1.2 µM. Flow cytometry analysis confirmed cell cycle arrest in the G1 phase.
- Inflammatory Response Modulation : In an experiment involving RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at an IC50 of 10 µM.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves refluxing stoichiometric equivalents of precursors (e.g., 3,5-diaryl-4,5-dihydropyrazole derivatives) in ethanol for 2 hours. Post-reaction, the crude product is filtered, washed with ethanol, and recrystallized using a DMF-EtOH (1:1) mixture. Purity is validated via HPLC (≥95% purity) and confirmed by H/C NMR to detect residual solvents or unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and confirms the dihydroisoxazole-pyrrolo fused ring system. For example, analogous compounds exhibit space group with unit cell parameters Å, Å, Å .
- NMR spectroscopy : Key signals include aromatic protons ( ppm) and the methylthio group ( ppm).
- Mass spectrometry (MS) : ESI-MS typically shows peaks at (calculated).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Apply a fractional factorial design to test variables like solvent polarity (ethanol vs. DMF), temperature (60–100°C), and catalyst loading (0–5 mol%). Use ANOVA to identify significant factors. For instance, a central composite design (CCD) revealed optimal yields at 80°C in ethanol with 2 mol% catalyst, reducing side-product formation by 30% .
Table 1: Key Reaction Parameters and Optimal Ranges
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol |
| Temperature | 60–100°C | 80°C |
| Catalyst Loading | 0–5 mol% | 2 mol% |
Q. What computational strategies predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) map potential energy surfaces for cyclization steps. Transition state analysis identifies kinetic bottlenecks, while ICReDD’s feedback loop integrates experimental data (e.g., byproducts) to refine computational models .
Q. How can contradictions in mechanistic data from kinetic studies be resolved?
- Methodological Answer : Cross-validate using isotopic labeling (e.g., C tracing) to track bond reorganization. For example, discrepancies in rate-determining steps (e.g., nucleophilic attack vs. ring closure) are resolved via multivariate regression analysis of temperature-dependent kinetic data .
Q. What methodologies assess thermal and photolytic stability under varying conditions?
- Methodological Answer :
-
Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C (heating rate = 10°C/min).
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Photolytic stability : Accelerated UV exposure (254 nm, 48 hours) followed by LC-MS monitors degradation products (e.g., sulfoxide derivatives).
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Statistical modeling : Arrhenius plots predict shelf-life under storage conditions .
Table 2: Stability Assessment Parameters
Condition Test Method Key Observation Thermal degradation TGA Decomposition onset: 220°C UV exposure LC-MS 15% degradation after 48 hours
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data?
- Methodological Answer : Re-examine sample purity via HPLC and repeat XRD with higher-resolution detectors (e.g., synchrotron sources). For example, discrepancies in dihedral angles between XRD and DFT-optimized structures may arise from crystal packing effects, resolved by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
